molecular formula C9H10Br2N2O3S B14905032 3-((2,5-Dibromophenyl)sulfonamido)propanamide

3-((2,5-Dibromophenyl)sulfonamido)propanamide

Cat. No.: B14905032
M. Wt: 386.06 g/mol
InChI Key: YFOKGNUOFQIKTA-UHFFFAOYSA-N
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Description

3-((2,5-Dibromophenyl)sulfonamido)propanamide is an organic compound with the molecular formula C9H10Br2N2O3S and a molecular weight of 386.06 g/mol . This compound is characterized by the presence of a sulfonamide group attached to a dibromophenyl ring, which is further connected to a propanamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-((2,5-Dibromophenyl)sulfonamido)propanamide typically involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 3-aminopropanamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3-((2,5-Dibromophenyl)sulfonamido)propanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-((2,5-Dibromophenyl)sulfonamido)propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-((2,5-Dibromophenyl)sulfonamido)propanamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the dibromo groups can interact with cellular components, leading to the disruption of normal cellular processes .

Comparison with Similar Compounds

Similar compounds to 3-((2,5-Dibromophenyl)sulfonamido)propanamide include other sulfonamide derivatives and dibromophenyl compounds. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H10Br2N2O3S

Molecular Weight

386.06 g/mol

IUPAC Name

3-[(2,5-dibromophenyl)sulfonylamino]propanamide

InChI

InChI=1S/C9H10Br2N2O3S/c10-6-1-2-7(11)8(5-6)17(15,16)13-4-3-9(12)14/h1-2,5,13H,3-4H2,(H2,12,14)

InChI Key

YFOKGNUOFQIKTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)NCCC(=O)N)Br

Origin of Product

United States

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